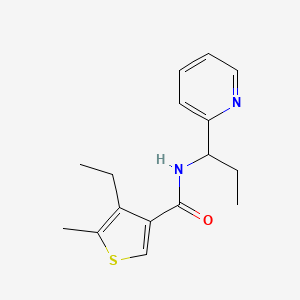![molecular formula C14H13IN2O2 B5367528 1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide](/img/structure/B5367528.png)
1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool in the study of ion channels and other membrane proteins.
作用機序
1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide acts as a non-specific blocker of ion channels by binding to the channel pore and preventing the flow of ions through the channel. It has been shown to bind to the extracellular vestibule of the CFTR channel, as well as the inner pore of the voltage-gated K+ channel. The exact mechanism of action of this compound on other ion channels is still being studied.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the secretion of chloride ions in epithelial cells, which is important for the regulation of ion and fluid transport in the lungs, intestines, and other organs. This compound has also been found to inhibit the proliferation and migration of cancer cells, making it a potential anti-cancer agent.
実験室実験の利点と制限
One of the main advantages of 1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide is its non-specificity, which allows it to be used as a blocker of multiple ion channels. This makes it a valuable tool in the study of ion channel function and regulation. However, the non-specificity of this compound can also be a limitation, as it may affect other cellular processes and lead to off-target effects.
将来の方向性
There are many future directions for research involving 1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide. One area of interest is the development of more specific blockers of ion channels, which would allow for more precise manipulation of ion channel function. Another area of interest is the use of this compound as a potential anti-cancer agent, which would require further study of its effects on cancer cells. Additionally, the physiological and pathophysiological processes involving ion channels and their regulation are still being studied, and this compound will likely continue to be a valuable tool in these areas of research.
Conclusion
In conclusion, this compound, or this compound, is a valuable tool in scientific research, particularly in the study of ion channels and other membrane proteins. Its non-specificity allows it to be used as a blocker of multiple ion channels, but also presents limitations in terms of off-target effects. Future research on this compound will likely focus on developing more specific blockers of ion channels, studying its potential as an anti-cancer agent, and further investigating the physiological and pathophysiological processes involving ion channels and their regulation.
合成法
The synthesis of 1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide involves the reaction of 4-nitrostyrene with 2-methylpyridine in the presence of iodine. The resulting product is then purified using column chromatography. The chemical structure of this compound is shown below:
科学的研究の応用
1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide is primarily used as a blocker of ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) channel. It has also been found to inhibit other ion channels such as the voltage-gated K+ channel and the calcium-activated K+ channel. This compound is a valuable tool in the study of ion channel function and regulation, as well as the physiological and pathophysiological processes that involve these channels.
特性
IUPAC Name |
1-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]pyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O2.HI/c1-15-11-3-2-4-13(15)8-5-12-6-9-14(10-7-12)16(17)18;/h2-11H,1H3;1H/q+1;/p-1/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXHNILIWGGESE-HAAWTFQLSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5367459.png)
![3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B5367464.png)

![4-methyl-N-(2-methylphenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5367474.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-methoxyquinoline](/img/structure/B5367479.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5367484.png)
![1-(3,4-dimethoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5367486.png)
![(2S,5R)-2,5-dimethyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine hydrochloride](/img/structure/B5367490.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5367496.png)

![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-6-methoxyphenol](/img/structure/B5367505.png)
![rel-(4aS,8aR)-6-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5367511.png)
![4-({(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5367513.png)
